molecular formula C26H17BrCl2F3N5O4 B11669437 N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11669437
M. Wt: 671.2 g/mol
InChI Key: AOULBZNGHCVXIG-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that incorporates multiple functional groups, including bromophenoxy, nitrophenyl, dichlorophenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. Common synthetic methods for such complex molecules include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H17BrCl2F3N5O4

Molecular Weight

671.2 g/mol

IUPAC Name

N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C26H17BrCl2F3N5O4/c27-14-2-4-17(5-3-14)41-18-9-15(8-16(10-18)37(39)40)33-25(38)22-12-24-34-21(13-1-6-19(28)20(29)7-13)11-23(26(30,31)32)36(24)35-22/h1-10,12,21,23,34H,11H2,(H,33,38)

InChI Key

AOULBZNGHCVXIG-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NC3=CC(=CC(=C3)OC4=CC=C(C=C4)Br)[N+](=O)[O-])C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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